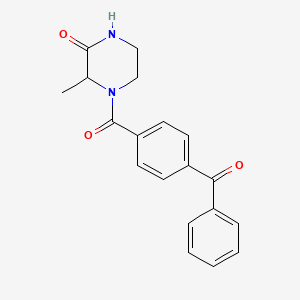

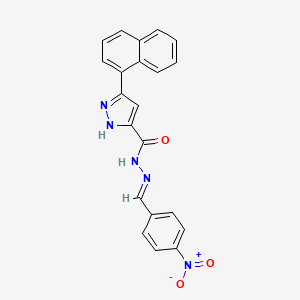

4-(4-Benzoylbenzoyl)-3-methylpiperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Benzoylbenzoyl chloride” is a chemical compound with the molecular formula C14H9ClO2 . It’s closely related to “2′(3′)-O-(4-benzoylbenzoyl)ATP (BzATP)”, a potent P2X receptor agonist .

Synthesis Analysis

The synthesis of related compounds involves the reaction of benzoylbenzoic acid with thionyl chloride or phosphorus pentachloride . For instance, 4-Benzoylbenzoic acid can be reacted with thionyl chloride to produce 4-Benzoylbenzoyl chloride .Molecular Structure Analysis

The molecular structure of “4-Benzoylbenzoyl chloride” consists of intracellular N- and C-termini and two transmembrane domains linked by a large extracellular domain .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Benzoylbenzoyl chloride” include a density of 1.3±0.1 g/cm3, a boiling point of 380.4±25.0 °C at 760 mmHg, and a flash point of 160.9±23.7 °C .Scientific Research Applications

Medicinal Chemistry Applications

- PPARgamma Agonists : Research on similar compounds has led to the development of potent and selective PPARgamma agonists with improved aqueous solubility, demonstrating potential therapeutic applications for metabolic disorders (J. Collins et al., 1998).

- Glucosidase Inhibitors with Antioxidant Activity : Novel benzimidazoles containing piperazine or morpholine skeletons, analogous to the structural motif , have been synthesized and shown to possess significant in vitro antioxidant activities and glucosidase inhibitory potential (M. Özil et al., 2018).

- Antitumor Agents : Studies have also explored the synthesis and biological activity of compounds with similar structures, indicating potential applications in treating various cancers (J. Asegbeloyin et al., 2014).

Organic Synthesis and Material Science

- Synthesis of Nitrone Compounds : The synthesis of 1-benzylpiperazin-2-one nitrones and their reactions with alkynes and alkenes to form isoxazolines and isoxazolidines, respectively, highlight the versatility of similar structures in organic synthesis (R. Bernotas & Ginette Adams, 1996).

- Mesogenic Properties : Research into rod-shaped and bent-shaped mesogenic compounds, including those with terminal methyl groups, underscores the relevance of similar chemical structures in the development of new materials for liquid crystal displays and other applications (A. K. Prajapati & V. Modi, 2010).

Mechanism of Action

Target of Action

The primary target of 4-(4-Benzoylbenzoyl)-3-methylpiperazin-2-one is the P2X7 receptor . P2X7 receptors are cationic channels involved in many diseases . They play a crucial role in infection, inflammation, and cell death .

Mode of Action

Upon activation by extracellular ATP, P2X7 receptors trigger distinct signaling pathways . The compound 4-(4-Benzoylbenzoyl)-3-methylpiperazin-2-one, also known as BzATP, is a potent agonist of P2X7 receptors . It effectively activates P2X1, P2X2, and P2X3 receptors . The activation of these receptors leads to various physiological responses such as the secretion of pro-inflammatory cytokines or the modulation of cell death .

Biochemical Pathways

The activation of P2X7 receptors by BzATP affects several biochemical pathways. One of the key pathways involves the release of the pro-inflammatory cytokine interleukin (IL)-1β . This process is thought to be mediated by the activation of the NLRP3 inflammasome . Recent studies suggest that there might be an nlrp3-independent pathway for il-1β release in human macrophages .

Pharmacokinetics

It is known that the compound is a potent agonist of p2x7 receptors . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound and their impact on its bioavailability remain to be elucidated.

Result of Action

The activation of P2X7 receptors by 4-(4-Benzoylbenzoyl)-3-methylpiperazin-2-one leads to various molecular and cellular effects. In primed macrophages, IL-1β release was increased after P2X7 receptor activation by ATP and BzATP . This suggests that the compound can modulate immune responses by influencing cytokine release.

Action Environment

The action of 4-(4-Benzoylbenzoyl)-3-methylpiperazin-2-one can be influenced by various environmental factors. For instance, the presence of extracellular ATP is necessary for the activation of P2X7 receptors . Moreover, the physiological and pathological state of the cells can also affect the compound’s action, efficacy, and stability.

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(4-benzoylbenzoyl)-3-methylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-13-18(23)20-11-12-21(13)19(24)16-9-7-15(8-10-16)17(22)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMRUZQQQSDVDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Benzoylbenzoyl)-3-methylpiperazin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2938257.png)

![8-(4-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2938267.png)

![(1R,5S)-3-Oxabicyclo[3.3.1]nonan-7-amine;hydrochloride](/img/structure/B2938270.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2938271.png)

![(Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2938279.png)